molecular formula C25H36N4OS B11629328 N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B11629328
M. Wt: 440.6 g/mol
InChI Key: RQLYXTICVMYTGV-UHFFFAOYSA-N
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Description

N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: The amine, ether, and thia groups are introduced through nucleophilic substitution reactions, using reagents such as dibutylamine and other alkylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for maximum yield and efficiency, with careful control of temperature, pressure, and reagent concentrations. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various types of chemical reactions, including:

    Oxidation: The thia group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are used as electrophiles in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, while the thia and ether groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-4-methylaniline
  • N,N-Dibutylacetamide
  • N,N-Diisopropylethylamine

Uniqueness

N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique tetracyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C25H36N4OS

Molecular Weight

440.6 g/mol

IUPAC Name

N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C25H36N4OS/c1-6-9-12-29(13-10-7-2)23-22-21(26-16-27-23)20-17-14-25(4,5)30-15-18(17)19(11-8-3)28-24(20)31-22/h16H,6-15H2,1-5H3

InChI Key

RQLYXTICVMYTGV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)CCC

Origin of Product

United States

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